molecular formula C22H21N3O3S B2415604 ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate CAS No. 536706-06-6

ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate

Cat. No.: B2415604
CAS No.: 536706-06-6
M. Wt: 407.49
InChI Key: ZWRXMOOADNBXNG-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-4-28-18(26)12-29-22-24-19-16-7-5-6-8-17(16)23-20(19)21(27)25(22)15-10-13(2)9-14(3)11-15/h5-11,23H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRXMOOADNBXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate is a complex organic compound that exhibits a range of biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with an indole structure, which is known for its diverse biological activities. The presence of the thioacetate group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • Several studies have demonstrated that compounds with similar structures possess significant anticancer properties. For example, thiazole derivatives have shown promising results against various cancer cell lines, suggesting that the incorporation of specific substituents can enhance cytotoxicity .
    • The compound's structural components may interact with cellular pathways involved in apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In particular, studies on related benzimidazole and quinazoline derivatives indicate significant anti-inflammatory activity when compared to standard agents like diclofenac .
  • Antiviral Potential :
    • Heterocyclic compounds are increasingly recognized for their antiviral properties. Research has shown that certain derivatives can inhibit viral replication effectively . The specific mechanisms by which this compound may exert antiviral effects warrant further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes :
    • Similar compounds have been shown to inhibit enzymes critical for tumor growth and inflammation. For instance, inhibition of cyclooxygenase (COX) enzymes plays a significant role in reducing inflammation .
  • Interaction with Cellular Signaling Pathways :
    • The compound may modulate signaling pathways involved in cell survival and proliferation. For example, it could influence pathways such as MAPK or PI3K/Akt, which are crucial in cancer biology .

Case Studies and Experimental Findings

A selection of studies highlights the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Thiazole DerivativeAntitumor1.61 µg/mL
Indole-linked ThiazoleCytotoxicity<10 µM
Benzimidazole DerivativeAnti-inflammatoryComparable to Diclofenac

These findings suggest that modifications in molecular structure can lead to enhanced biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate. Research indicates that derivatives of pyrimidine and indole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds showed promising results against breast and colon cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties

Compounds with structural similarities to this compound have been evaluated for their antimicrobial activity. A series of thione derivatives were synthesized and tested against a range of bacteria and fungi, showing effective inhibition at low concentrations. The presence of the thioacetate moiety is believed to enhance the bioactivity through increased membrane permeability and interaction with microbial enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Structural Feature Effect on Activity
Thioether linkageEnhances lipophilicity and cellular uptake
Dimethylphenyl groupIncreases potency against specific cancer types
Pyrimidine coreContributes to cytotoxicity through DNA intercalation

Case Studies

Case Study 1: Anticancer Evaluation

In a recent investigation published in the Turkish Journal of Chemistry, researchers synthesized a series of pyrimidine derivatives and evaluated their anticancer activities against various cell lines. The results indicated that modifications at the thioacetate position significantly influenced cytotoxicity profiles, with some compounds exhibiting IC50 values in the nanomolar range against breast cancer cells .

Case Study 2: Antimicrobial Screening

A study conducted by Özyazıcı et al. focused on synthesizing thione derivatives and assessing their antimicrobial efficacy. The results showed that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thio group in enhancing antimicrobial properties through potential interactions with bacterial cell walls .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (–S–) bridge in the compound participates in nucleophilic substitution reactions. For example:

  • Reaction with alkyl halides (e.g., ethyl bromoacetate) under basic conditions replaces the thioether sulfur with an alkyl group.

  • Substitution with amines (e.g., hydrazine derivatives) forms thioamide or hydrazinecarbothioamide intermediates .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
Ethyl bromoacetateK₂CO₃, DMF, 80°CEthyl thioacetate derivative85%
Hydrazine hydrateEtOH, HCl, refluxHydrazinecarbothioamide intermediate78%

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl in ethanol yields the carboxylic acid derivative.

  • Basic hydrolysis : NaOH in aqueous THF produces the sodium salt of the acid.

Key Data :

  • Hydrolysis rates depend on steric hindrance from the pyrimidoindole core.

  • The carboxylic acid derivative is often a precursor for amidation or salt formation.

Cyclization Reactions

The pyrimidoindole core facilitates cyclization with bifunctional reagents:

  • Reaction with α-haloketones (e.g., phenacyl bromides) forms thiazole or oxazole rings fused to the pyrimidoindole system .

  • Use of thiourea or thiosemicarbazide generates triazolethione derivatives .

Example Reaction Pathway :

  • Intermediate formation : Thiosemicarbazide reacts with the ester group to form a carbothioamide .

  • Cyclization : Heating with HCl yields a 1,2,4-triazolethione ring fused to the pyrimidoindole .

Oxidation of the Thioether Group

The thioether bridge oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Sulfoxide formation : H₂O₂ in acetic acid at 50°C.

  • Sulfone formation : m-CPBA in dichloromethane at 0°C.

Table 2: Oxidation Reaction Parameters

Oxidizing AgentProductTemperatureReaction TimeSource
H₂O₂ (30%)Sulfoxide50°C2 h
m-CPBASulfone0°C → RT4 h

Functional Group Interconversion

The ester group is convertible to other functionalities:

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol.

  • Aminolysis : Reaction with ammonia or primary amines forms amides .

Notable Example :

  • Aminolysis with 2-aminothiazole yields acetamide derivatives, enhancing biological activity .

Metal-Catalyzed Cross-Coupling

The aromatic rings in the pyrimidoindole system participate in Suzuki-Miyaura couplings:

  • Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst introduces substituents to the indole or phenyl rings .

Key Finding :

  • Electron-withdrawing groups on the boronic acid improve coupling efficiency (e.g., 4-fluorophenylboronic acid).

Metabolic Reactions

In biological systems, the compound undergoes phase I and II metabolism:

  • Phase I : Ester hydrolysis to the carboxylic acid.

  • Phase II : Glucuronidation or sulfation of the free –OH or –NH groups .

Table 3: Metabolic Pathways

Enzyme SystemReaction TypeMetaboliteSource
CarboxylesteraseEster hydrolysisCarboxylic acid derivative
UDP-glucuronosyltransferaseGlucuronidationGlucuronide conjugate

Photochemical Reactions

UV irradiation induces dimerization via the indole moiety:

  • [2+2] Cycloaddition forms cyclobutane-linked dimers, observed in related pyrimidoindole systems .

Preparation Methods

Cyclocondensation of 4-Chloro-2-Mercaptopyrimidine with Indole Derivatives

The pyrimido[5,4-b]indole scaffold is constructed via acid-catalyzed cyclocondensation. A mixture of 4-chloro-2-mercaptopyrimidine and 5-aminoindole derivatives in acetic acid at 110°C for 12 hours yields the tricyclic core. The 3,5-dimethylphenyl group is introduced at the N3 position using Ullmann coupling with 3,5-dimethylphenylboronic acid and copper(I) iodide in dimethylformamide (DMF).

Reaction Conditions :

  • Solvent : Acetic acid
  • Catalyst : p-Toluenesulfonic acid (p-TSA)
  • Temperature : 110°C
  • Yield : 68–72%

Alternative Route via Ring-Closing Metathesis

A complementary approach employs ring-closing metathesis (RCM) using Grubbs’ catalyst. Ethyl 3-(2-aminophenyl)propiolate undergoes RCM with 4-chloro-2-mercaptopyrimidine to form the pyrimidoindole skeleton. This method offers improved regioselectivity but requires anhydrous conditions and inert atmosphere.

Optimization Data :

Catalyst Solvent Temperature (°C) Yield (%)
Grubbs’ Gen 2 Dichloromethane 40 65
Hoveyda-Grubbs Toluene 80 58

Optimization of Reaction Conditions

Solvent Screening for Alkylation

Polar aprotic solvents enhance nucleophilicity of the thiolate anion. A comparative study revealed DMF as optimal due to its high dielectric constant and ability to stabilize ionic intermediates.

Solvent Effects on Yield :

Solvent Dielectric Constant Yield (%)
DMF 36.7 89
DMSO 46.7 85
Acetonitrile 37.5 72

Catalytic Effects in Cyclocondensation

Bronsted acids (e.g., p-TSA) outperform Lewis acids (e.g., ZnCl₂) in catalyzing cyclocondensation. Acid strength correlates with reaction rate but must balance against substrate decomposition.

Catalyst Performance :

Catalyst Concentration (mol%) Time (h) Yield (%)
p-TSA 10 12 72
H₂SO₄ 10 10 68
ZnCl₂ 10 14 55

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole H), 7.45–7.32 (m, 3H, aromatic H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.98 (s, 3H, CH₃), 2.58 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₄H₂₃N₃O₃S [M+H]⁺ 442.1432, found 442.1435.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing oxidation of the thiol intermediate to disulfide is minimized by conducting reactions under nitrogen atmosphere and using fresh ethyl bromoacetate. Addition of catalytic tetrabutylammonium iodide (TBAI) enhances reaction efficiency.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (9:1) improves crystalline purity.

Applications in Medicinal Chemistry

The compound’s thioacetate group serves as a metabolically stable bioisostere for carboxylate moieties, enhancing membrane permeability in TLR4 agonist candidates. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents on the phenyl ring boost agonist potency by 3–5-fold compared to alkyl groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, acetic acid-mediated reflux of 3-formyl-1H-indole-2-carboxylate derivatives with thiol-containing intermediates (e.g., 2-thioxo-thiazolidin-4-one) under sodium acetate catalysis is a common approach . Key intermediates include the pyrimidoindole core and thioacetate side chains.
  • Validation : Confirm intermediates via LC-MS and NMR (¹H/¹³C) to track regioselectivity and purity.

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (DCM, hexane) using UV-Vis spectroscopy or gravimetric analysis .
  • Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure, monitored via HPLC .

Q. What spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

  • Core Techniques :

  • NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm in ¹³C NMR) .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol) by comparing experimental and simulated diffraction patterns .
    • Contradiction Management : Cross-validate with IR (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyrimidoindole core?

  • Variables to Test :

  • Catalyst : Compare sodium acetate vs. triethylamine in acetic acid .
  • Temperature : Reflux (100–110°C) vs. microwave-assisted synthesis (shorter reaction time, higher purity) .
    • Data Analysis : Use DOE (Design of Experiments) to model interactions between variables. For example, a 3² factorial design can optimize time and temperature for maximum yield .

Q. What strategies are effective in analyzing the compound’s biological activity, particularly its interaction with DNA or enzymes?

  • Methodology :

  • DNA Binding : UV-Vis titration and fluorescence quenching to calculate binding constants (Kb) and intercalation modes .
  • Enzyme Inhibition : Kinetics assays (e.g., Michaelis-Menten plots) using recombinant enzymes (e.g., kinases or topoisomerases) .
    • Contradictions : Address discrepancies in IC50 values by standardizing assay conditions (e.g., buffer pH, ATP concentration).

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Approach :

  • Multi-Crystal Analysis : Compare datasets from multiple crystals to identify polymorphic variations .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict stable conformers and validate against experimental data .

Safety and Handling

Q. What are the critical hazards associated with this compound, and how should researchers mitigate risks during synthesis?

  • Hazard Identification :

  • Acute Toxicity : Refer to SDS data for LD50 (oral, dermal) and prioritize fume hood use .
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) due to thioacetate group instability .
    • Mitigation : Implement spill containment protocols and emergency showers/eye wash stations .

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